molecular formula C12H11NO2 B12879306 [3-(1H-Pyrrol-1-yl)phenyl]acetic acid CAS No. 112575-87-8

[3-(1H-Pyrrol-1-yl)phenyl]acetic acid

Cat. No.: B12879306
CAS No.: 112575-87-8
M. Wt: 201.22 g/mol
InChI Key: WTOSROUNYWZHRA-UHFFFAOYSA-N
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Description

2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic heterocycles It features a pyrrole ring attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-bromophenylacetic acid with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a Suzuki coupling reaction, where 3-bromophenylacetic acid is coupled with pyrrole-2-boronic acid in the presence of a palladium catalyst and a base like sodium carbonate. This reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 3-(1H-pyrrol-1-yl)benzoic acid.

    Reduction: Formation of 2-(3-(1H-pyrrol-1-yl)phenyl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-(3-bromo-1H-pyrrol-1-yl)phenylacetic acid.

Scientific Research Applications

2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(1H-Indol-1-yl)phenyl)acetic acid: Similar structure but with an indole ring instead of a pyrrole ring.

    2-(3-(1H-Imidazol-1-yl)phenyl)acetic acid: Contains an imidazole ring instead of a pyrrole ring.

    2-(3-(1H-Pyrazol-1-yl)phenyl)acetic acid: Features a pyrazole ring in place of the pyrrole ring.

Uniqueness

2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

112575-87-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3-pyrrol-1-ylphenyl)acetic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2,(H,14,15)

InChI Key

WTOSROUNYWZHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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